

Vardenafil Impurity 2: Reference Standard Characterization & Sourcing Guide

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Compound of Interest

Compound Name: Vardenafil Impurity 2

Cat. No.: B13444796

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Executive Summary: The "Impurity 2" Designation

In the high-stakes landscape of PDE5 inhibitor development, precise impurity profiling is non-negotiable. For researchers targeting Vardenafil Hydrochloride (Levitra), the designation "Impurity 2" often presents a nomenclature challenge. Unlike the harmonized EP/USP designations (e.g., EP Impurity A, USP Related Compound D), "Impurity 2" is frequently a vendor-specific code or a legacy internal designation found in patent literature.

Critical Clarification: Based on current commercial cataloging and chemical databases, **Vardenafil Impurity 2** most commonly refers to the 7-Ethoxycarbonyl Analogue (CAS: 1417529-69-1). This is a process-related impurity, distinct from the oxidative degradants like Vardenafil N-Oxide.

This guide provides a definitive technical roadmap for identifying, sourcing, and qualifying this specific reference standard, ensuring your analytical workflows comply with ICH Q3A(R2) guidelines.

Chemical Identity & Structural Profiling[1]

To validate a reference standard, one must first establish its chemical reality. "Impurity 2" is structurally significant because it represents a deviation in the imidazotriazinone core formation.

Attribute	Specification
Common Name	Vardenafil Impurity 2
Chemical Name	Ethyl 2-[2-ethoxy-5-[(4-ethylpiperazin-1-yl)sulfonyl]phenyl]-5-methyl-4-oxo-3,4-dihydroimidazo[5,1-f][1,2,4]triazine-7-carboxylate
CAS Number	1417529-69-1
Molecular Formula	C ₂₃ H ₃₀ N ₆ O ₆ S
Molecular Weight	518.59 g/mol
Structural Difference	The propyl group at position 7 of Vardenafil is replaced by an ethoxycarbonyl (ethyl ester) group. [1] [2] [3]
Classification	Process-Related Impurity (Intermediate Carryover / Side-Reaction)

Structural Logic

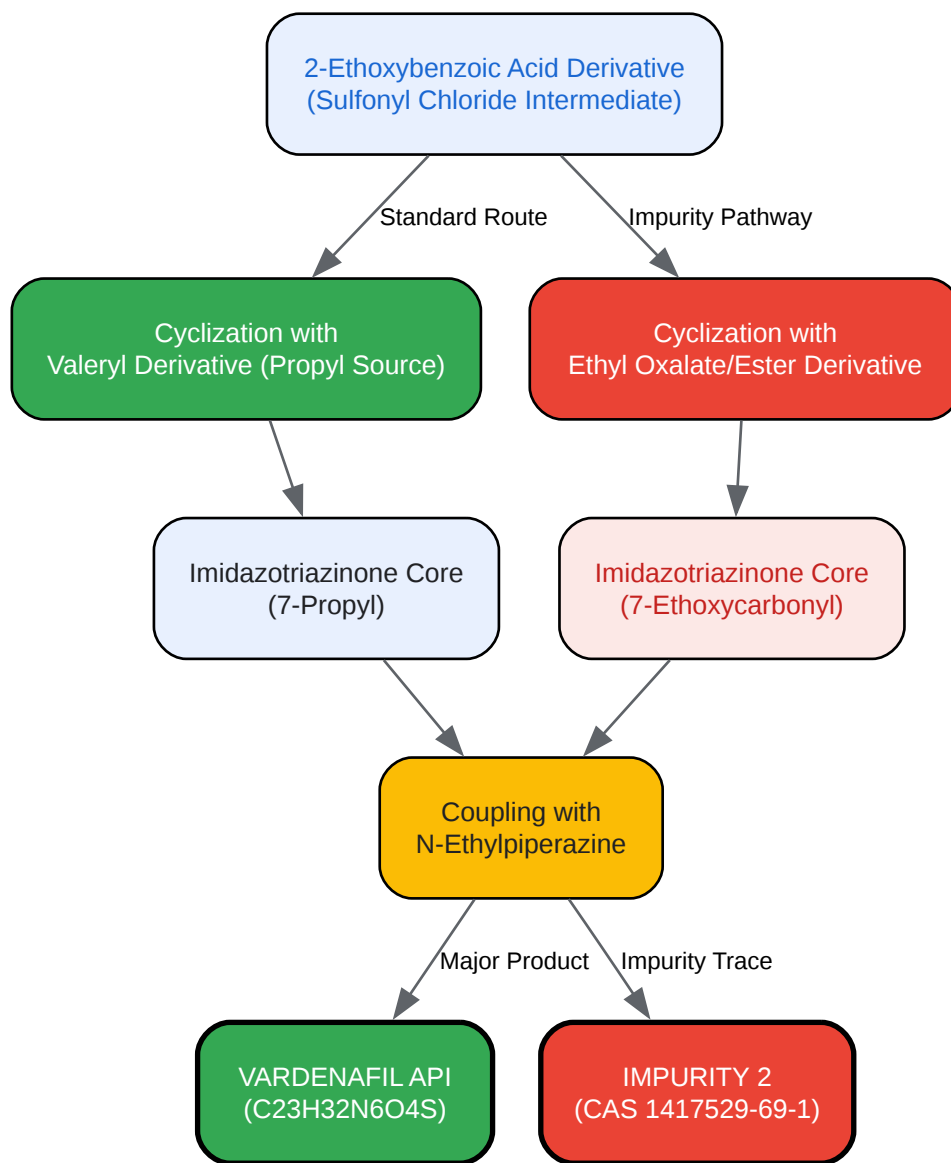
The presence of the C7-ethyl ester suggests this impurity arises during the construction of the imidazotriazinone ring. If the cyclization precursor utilizes a dicarbonyl species bearing an ester functionality (instead of the required propyl chain precursor), this analogue is generated. It is highly unlikely to be a degradation product of Vardenafil itself.

Origin & Formation Pathway

Understanding the genesis of Impurity 2 is essential for root cause analysis (RCA) in manufacturing.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the divergence point in the synthesis where Impurity 2 is likely formed compared to the Active Pharmaceutical Ingredient (API).



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Figure 1: Divergent synthesis pathway showing the process-related origin of **Vardenafil Impurity 2** via the 7-ethoxycarbonyl intermediate.

Analytical Strategy: Detection & Quantification

Isolating Impurity 2 requires a method capable of resolving the polar ester moiety from the lipophilic propyl chain of the parent drug.

Recommended HPLC Methodology

The ester group makes Impurity 2 slightly less lipophilic than Vardenafil (depending on pH), altering its retention behavior.

Parameter	Protocol Specification
Column	C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 μ m)
Mobile Phase A	0.1% Formic Acid in Water (or 20mM Ammonium Acetate pH 6.5)
Mobile Phase B	Acetonitrile : Methanol (50:50)
Gradient	0-2 min: 10% B; 2-15 min: 10% \rightarrow 80% B; 15-20 min: 80% B
Flow Rate	1.0 mL/min
Detection	UV @ 214 nm (Amide/Ester) & 254 nm (Aromatic)
Mass Spec	ESI+ Mode. Look for [M+H] ⁺ = 519.2

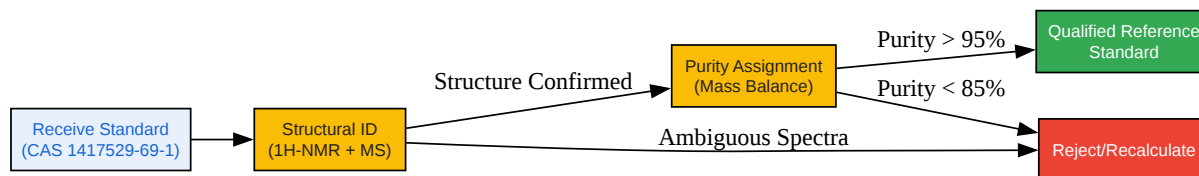
Technical Insight: Because Impurity 2 contains an ester, it is susceptible to hydrolysis under high pH conditions. Avoid alkaline mobile phases (> pH 8.0) during method development to prevent in-situ degradation of the reference standard into the corresponding carboxylic acid.

Reference Standard Qualification & Sourcing

When sourcing **Vardenafil Impurity 2**, the distinction between a "chemical reagent" and a "Reference Standard" is the Certificate of Analysis (COA).

Qualification Workflow

A self-validating protocol for qualifying a secondary standard purchased from a vendor:



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Figure 2: Workflow for qualifying **Vardenafil Impurity 2** reference material.

Current Availability Status (2025-2026)

Market analysis indicates that while not a pharmacopoeial standard (USP/EP), this impurity is available from specialized impurity synthesis houses.

Vendor Type	Typical Availability	Purity Spec	Remarks
Primary (USP/EP)	Not Available	N/A	Not currently listed as a specific USP/EP catalog item under this name.
Specialized (LGC, Veeprho)	In Stock / Lead Time	>95%	Often listed as "Vardenafil Impurity 2" or by CAS.
Custom Synthesis	4-6 Weeks	>98%	Required if commercial stock is depleted.

Sourcing Recommendation: Prioritize vendors who provide 1H-NMR data confirming the ethyl ester signals (quartet ~4.3 ppm, triplet ~1.3 ppm) to distinguish it clearly from the propyl-containing parent.

References

- Chemical Identity Verification

- Source: ChemicalBook & Chemicea C
- Link:
- Impurity Profiling Context
 - Source: Reddy, V. V., et al. (2012).[4] "Synthesis and Spectral Characterization of Related Substances of Vardenafil." Synthetic Communications.
 - Link:[5]
- Regulatory Framework
 - Source: ICH Harmonised Tripartite Guideline. "Impurities in New Drug Substances Q3A(R2)."
 - Link:
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 - Source: Veeprho Laboratories Reference Standards.[6]
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